2,3-Dimethylanisole

描述

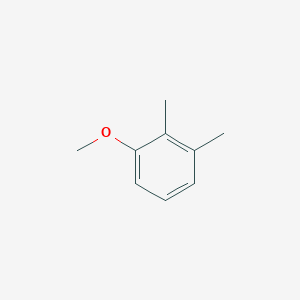

2,3-Dimethylanisole, also known as 1-methoxy-2,3-dimethylbenzene, is an organic compound with the molecular formula C9H12O. It is a derivative of anisole, where two methyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its clear light yellow liquid appearance and is used in various chemical syntheses .

准备方法

Synthetic Routes and Reaction Conditions: 2,3-Dimethylanisole can be synthesized through several methods. One common method involves the methylation of 2,3-dimethylphenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is produced by the methylation of 2,3-dimethylphenol using methanol and a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures and pressures to ensure high yield and efficiency .

化学反应分析

Types of Reactions: 2,3-Dimethylanisole undergoes various chemical reactions, including:

Substitution: It undergoes electrophilic substitution reactions, such as bromination with N-bromosuccinimide to form brominated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Substitution: N-bromosuccinimide in the presence of a radical initiator like benzoyl peroxide.

Major Products:

Oxidation: 2-Methoxy-6-methylbenzaldehyde.

Substitution: Brominated derivatives of this compound.

科学研究应用

Chemical Synthesis

2,3-Dimethylanisole serves as a starting reagent in the synthesis of complex organic molecules. One notable application is in the production of biphenyl-indanone A , which acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 2. This receptor plays a significant role in various neurological functions, making the compound of interest for medicinal chemistry and pharmacology .

Biological Studies

In biological research, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds. Its derivatives have shown potential in developing new pharmaceuticals with therapeutic properties, particularly in neurology and psychiatry .

Material Science

The compound has applications in material science , particularly in the development of functional materials. Its unique structural properties allow it to participate in various polymerization processes and the creation of advanced materials with specific functionalities .

Fragrance and Flavor Industry

In the fragrance and flavor industry, this compound is employed for its aromatic properties. It contributes to the formulation of perfumes and flavorings due to its pleasant scent profile .

Synthesis of Biphenyl-Indanone A

A case study highlighted the synthesis of biphenyl-indanone A using this compound. The process involved several steps that included methylation reactions under controlled conditions to achieve high yields. The resulting compound demonstrated significant activity as a modulator of glutamate receptors, indicating its potential therapeutic applications in treating neurological disorders .

Spectroscopic Characterization

Research conducted using microwave spectroscopy and X-ray diffraction has provided insights into the structural characteristics of this compound. These studies confirmed that only one conformer exists with a planar heavy-atom structure. The analysis revealed torsional splittings due to internal rotations of methyl groups, which are crucial for understanding the compound's reactivity and interactions in chemical reactions .

Data Tables

| Application | Description |

|---|---|

| Chemical Synthesis | Starting reagent for synthesizing biphenyl-indanone A |

| Biological Studies | Investigates enzyme-catalyzed reactions and metabolic pathways |

| Material Science | Used in developing functional materials through polymerization processes |

| Fragrance and Flavor Industry | Contributes aromatic properties to perfumes and flavorings |

| Research Method | Findings |

|---|---|

| Microwave Spectroscopy | Confirmed structural properties; identified torsional splittings from methyl group rotations |

| X-ray Diffraction | Revealed planar structure; established packing arrangements in solid state |

作用机制

The mechanism of action of 2,3-Dimethylanisole involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivative biphenyl-indanone A modulates the metabotropic glutamate receptor subtype 2, influencing neurotransmission and exhibiting potential antipsychotic and anxiolytic effects . The pathways involved include the modulation of glutamate signaling, which plays a crucial role in various neurological processes .

相似化合物的比较

Anisole (methoxybenzene): Lacks the methyl groups present in 2,3-Dimethylanisole.

2,4-Dimethylanisole: Has methyl groups at the 2nd and 4th positions instead of the 2nd and 3rd.

2,5-Dimethylanisole: Has methyl groups at the 2nd and 5th positions.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of methyl groups at the 2nd and 3rd positions enhances its electron-donating ability, making it more reactive in electrophilic substitution reactions compared to its isomers .

生物活性

2,3-Dimethylanisole is an aromatic compound with significant relevance in various fields, including chemistry, biology, and medicine. This article explores its biological activity, focusing on its antimicrobial properties, antioxidant capacity, and potential applications in pharmaceuticals.

Chemical Structure and Properties

This compound (C₉H₁₂O) consists of a methoxy group (-OCH₃) attached to a benzene ring with two methyl groups (-CH₃) at the 2 and 3 positions. Its molecular structure has been characterized using advanced techniques such as X-ray diffraction and microwave spectroscopy, confirming its planar configuration and internal rotational dynamics of the methyl groups .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In a study involving the liverwort Frullania dilatata, this compound was identified as one of the primary bioactive components. The research demonstrated that extracts containing this compound exhibited significant antimicrobial activity against a range of microorganisms, including multidrug-resistant strains. The results are summarized in Table 1:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus ATCC 25923 | 0.257 µg/mL |

| Staphylococcus hominis ATCC 27844 | No activity |

| Streptococcus pneumoniae MDR | No activity |

| Salmonella typhimurium SL 1344 | No activity |

The study indicated that the compound's effectiveness varied across different strains, emphasizing its potential as a natural antimicrobial agent .

Antioxidant Properties

In addition to its antimicrobial effects, this compound has demonstrated notable antioxidant properties. A recent analysis using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method revealed that extracts containing this compound exhibited high scavenging performance against free radicals. The correlation between extract concentration and DPPH scavenging activity was strong (Pearson correlation coefficient = 0.869), suggesting that higher concentrations lead to increased antioxidant activity .

The biological activities of this compound can be attributed to its interaction with various biochemical pathways. It has been used as a starting reagent in synthesizing compounds that modulate neurotransmitter receptors, specifically the metabotropic glutamate receptor subtype 2. This modulation may play a role in its therapeutic potential .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : Research conducted on F. dilatata demonstrated that this compound was effective against several bacterial strains. The study emphasized the need for further investigation into the mechanisms underlying its antimicrobial properties .

- Antioxidant Capacity Analysis : The antioxidant capacity of extracts containing this compound was assessed using various assays. The findings indicated that this compound significantly contributes to the overall antioxidant activity of the extract .

- Synthetic Applications : In synthetic organic chemistry, this compound serves as a valuable intermediate for developing pharmaceuticals and other fine chemicals. Its derivatives are being explored for their potential therapeutic applications .

属性

IUPAC Name |

1-methoxy-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-5-4-6-9(10-3)8(7)2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMBNEVGYRXFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183646 | |

| Record name | 2,3-Dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2944-49-2 | |

| Record name | 2,3-Dimethylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2944-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002944492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2944-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O9C26L62B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of 2,3-Dimethylanisole and have researchers characterized its structure using spectroscopic techniques?

A1: this compound comprises a benzene ring with a methoxy group (-OCH3) substituted at the first carbon and two methyl groups (-CH3) at the second and third carbons, respectively. Research confirms its structure using both X-ray diffraction and microwave spectroscopy. [] The interplay of these techniques confirmed a planar heavy-atom structure for the sole identifiable conformer of the compound. Furthermore, the study analyzed torsional splittings arising from the internal rotations of the two methyl groups, ultimately characterizing the barriers to their internal rotation. []

Q2: Has this compound been explored in the context of radical cation generation?

A2: Yes, research indicates that the photolysis of this compound with tetranitromethane in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP) can generate radical cations. [] Interestingly, instead of the primary radical cation, a secondary radical cation, specifically the radical of a nitroso derivative, was observed. [] This highlights the compound's reactivity and potential for further exploration in photochemical and radical-based reactions.

Q3: Are there any notable applications of this compound in organic synthesis?

A3: this compound serves as a key starting material in the total synthesis of (+)-Varitriol. [] This complex natural product exhibits cytotoxic activity, making its efficient synthesis a significant achievement. The reported synthetic route leverages the inherent structure of this compound and employs it in a stereoselective manner to construct the target molecule. []

Q4: Has the bromination of this compound been investigated?

A4: Yes, researchers have explored the bromination of this compound using N-bromosuccinimide. [, ] This reaction exhibits high regioselectivity, primarily yielding the product brominated at a specific position on the aromatic ring. This regioselectivity is likely influenced by the electronic and steric effects imparted by the methoxy and methyl substituents on the aromatic ring.

Q5: Have researchers studied the biological activity of this compound?

A5: While not a primary focus of existing research, one study investigated the antimicrobial and antioxidant properties of the epiphytic leafy liverwort Frullania dilatata (L.) Dumort. [] this compound was identified as a primary compound in this liverwort, constituting 15.21% of its composition. [] The study demonstrated the liverwort's antimicrobial activity against a range of microorganisms, including drug-resistant strains, and its potent antioxidant properties. [] Though the specific contribution of this compound to these activities wasn't isolated, its presence in a biologically active extract warrants further investigation.

Q6: Are there any available computational studies on this compound?

A6: Computational chemistry played a crucial role in understanding the conformational landscape of this compound. [] Researchers employed quantum chemical calculations at the B3LYP/6-311++G(d,p) level of theory to construct a two-dimensional potential energy surface, effectively modeling the coupling between the internal rotations of the two methyl groups on the aromatic ring. [] This approach provided insights into the molecule's conformational preferences and energy barriers, contributing to a comprehensive understanding of its structural dynamics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。